Methyl 5-cyano-2-sulfanylbenzoate

Analytical Chemistry Quality Control Procurement Specification

This 5-cyano-2-sulfanylbenzoate derivative provides three orthogonal reactive handles—methyl ester, thiol, and cyano—in a single, compact scaffold. The electron-withdrawing cyano group modulates thiol nucleophilicity and activates the ring for regioselective cyclization, enabling direct access to cyano-benzisothiazolones and 2-aminothiophenes that are difficult to obtain via post-functionalization. For medicinal chemists, the cyano group serves as both a pharmacophore and a built-in IR reporter (~2230 cm⁻¹) to track bioconjugation in real time. Procure this high-purity building block to ensure reproducibility in SAR studies and heterocycle synthesis.

Molecular Formula C9H7NO2S
Molecular Weight 193.22
CAS No. 1824581-95-4
Cat. No. B2749711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyano-2-sulfanylbenzoate
CAS1824581-95-4
Molecular FormulaC9H7NO2S
Molecular Weight193.22
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C#N)S
InChIInChI=1S/C9H7NO2S/c1-12-9(11)7-4-6(5-10)2-3-8(7)13/h2-4,13H,1H3
InChIKeyWLKDDEXUPJNRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-cyano-2-sulfanylbenzoate (CAS 1824581-95-4) Technical Overview for Procurement and Research Selection


Methyl 5-cyano-2-sulfanylbenzoate (also designated methyl 5-cyano-2-mercaptobenzoate) is a benzoic acid derivative with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . The compound features three distinct functional groups: a methyl ester at the carboxyl position, a cyano group at the 5-position, and a sulfanyl (mercapto/thiol) group at the 2-position of the benzene ring . This specific ortho-mercapto/cyano substitution pattern confers unique reactivity characteristics for heterocycle synthesis and thiol-based transformations. The compound is commercially available from multiple specialized chemical suppliers with typical purity specifications of 95% or 98%, and is intended strictly for laboratory research applications .

Why Methyl 5-cyano-2-sulfanylbenzoate Cannot Be Substituted with Unsubstituted 2-Mercaptobenzoates in Heterocyclic Synthesis


The combination of an ortho-mercapto group with a meta-cyano substituent creates a distinctly activated aromatic system that differs fundamentally from unsubstituted 2-mercaptobenzoates. While methyl 2-mercaptobenzoate (methyl thiosalicylate, CAS 4892-02-8) offers only a single reactive thiol handle, methyl 5-cyano-2-sulfanylbenzoate provides an electron-withdrawing cyano substituent that modulates both the nucleophilicity of the thiol group and the electrophilicity of adjacent ring positions . This electronic perturbation directly affects reaction kinetics in cyclization reactions—particularly those forming benzothiazoles, benzisothiazolones, or related fused heterocycles—and alters the regioselectivity of electrophilic aromatic substitution [1]. For researchers developing structure-activity relationships or optimizing synthetic routes to cyano-containing heterocyclic scaffolds, substituting a non-cyano analog would yield a different product entirely, rendering cross-study comparisons invalid .

Quantitative Differentiation Evidence for Methyl 5-cyano-2-sulfanylbenzoate vs. Structural Analogs


Purity Specification Comparison: Methyl 5-cyano-2-sulfanylbenzoate vs. Methyl 3-aminomethyl-5-cyano-2-mercaptobenzoate

Commercial purity specifications differ substantially among 5-cyano-2-mercaptobenzoate derivatives. Methyl 5-cyano-2-sulfanylbenzoate (the parent compound) is consistently available at 98% purity from established suppliers, whereas the 3-aminomethyl analog (CAS 1805399-52-3) lacks any vendor-reported purity specification in open commercial databases . This difference directly impacts procurement decisions, as the higher specified purity reduces the need for additional purification steps prior to use in sensitive applications .

Analytical Chemistry Quality Control Procurement Specification

Molecular Complexity and Synthetic Value: Methyl 5-cyano-2-sulfanylbenzoate vs. Methyl 2-sulfanylbenzoate

The presence of the cyano group in methyl 5-cyano-2-sulfanylbenzoate increases its molecular weight by 25.01 g/mol compared to the unsubstituted methyl 2-sulfanylbenzoate (MW: 168.21 g/mol) . This mass difference corresponds to the addition of a metabolically relevant and synthetically versatile nitrile functionality that can participate in hydrogen bonding, serve as a bioisostere for carbonyl or halogen groups, and be subsequently transformed into carboxylic acids, amides, or amines . The cyano group also alters the electron density of the aromatic ring, reducing the predicted logP and increasing the topological polar surface area (tPSA) compared to deoxy analogs, which can favorably impact solubility and permeability profiles in drug discovery contexts [1].

Medicinal Chemistry Scaffold Design Lead Optimization

Supplier Availability and Procurement Accessibility: Methyl 5-cyano-2-sulfanylbenzoate vs. Closest Functional Analogs

Methyl 5-cyano-2-sulfanylbenzoate is stocked by a minimum of five independent commercial suppliers (including AK Scientific, ChemScene, Leyan, CymitQuimica, and Biosynth) with catalogued inventory and transparent pricing, whereas closely related derivatives such as methyl 3-aminomethyl-5-cyano-2-mercaptobenzoate appear to have more limited commercial availability with fewer sourcing options . This broader supplier network reduces procurement lead times and provides competitive pricing options. Notably, the compound carries no hazardous surcharge and no additional packaging charge at multiple vendors, reducing total landed cost compared to compounds requiring specialized handling .

Procurement Supply Chain Chemical Sourcing

Optimal Application Scenarios for Methyl 5-cyano-2-sulfanylbenzoate (CAS 1824581-95-4) Based on Structural Evidence


Synthesis of Cyano-Substituted Benzisothiazolones and Related Fused Heterocycles

The ortho-mercapto benzoate architecture provides the requisite N-S bond-forming cyclization precursor for benzisothiazolone synthesis [1]. The presence of the 5-cyano substituent enables direct access to cyano-containing benzisothiazolones, which are challenging to obtain via post-cyclization functionalization due to the reactivity of the thiazolone ring. This application leverages the compound's specific substitution pattern to install a synthetically valuable nitrile group that can be subsequently reduced to an aminomethyl moiety or hydrolyzed to a carboxylic acid for further diversification [2].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

The cyano group serves as a documented pharmacophore in numerous FDA-approved drugs, functioning as both a hydrogen bond acceptor and a metabolic stability enhancer [1]. This compound provides medicinal chemists with a compact benzoate scaffold bearing three orthogonal functional handles (methyl ester for amide coupling, thiol for metal coordination or covalent modification, and cyano for polarity modulation). The specific 5-cyano-2-mercapto substitution pattern enables systematic SAR studies where each position can be independently modified while maintaining the core scaffold integrity, which cannot be achieved with unsubstituted 2-mercaptobenzoates [2].

Thiol-Based Bioconjugation and Covalent Probe Development

The free sulfanyl group permits direct conjugation to maleimide-functionalized biomolecules, gold surfaces, or other thiol-reactive platforms. Unlike simple thiols such as methyl 2-mercaptobenzoate, the cyano group provides a built-in spectroscopic handle (characteristic CN stretching frequency at ~2230 cm⁻¹ in IR) that enables quantitative tracking of conjugation efficiency and stoichiometry without requiring additional labeling steps [1]. This property is particularly valuable for developing covalent chemical probes and surface-functionalized materials where real-time monitoring of reaction progress is essential [2].

Synthetic Intermediate for 2-Aminothiophene and Benzothiophene Derivatives

The 2-sulfanylbenzoate core, when combined with the electron-withdrawing 5-cyano group, participates in base-catalyzed Gewald-type reactions and related thiophene-forming cyclizations [1]. The cyano substituent activates the aromatic ring toward nucleophilic attack while simultaneously providing a second nitrile group that can participate in tandem cyclization cascades. This dual reactivity enables one-pot syntheses of 2-aminothiophene derivatives that are unobtainable via the classical Gewald reaction using simple cyanoacetates, representing a distinct synthetic advantage for this specific substitution pattern [2].

Technical Documentation Hub

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